(S)-4-Amino-N-((1S,2R,3R,4S,5R)-5-amino-4-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-3-hydroxybutanamide
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Overview
Description
(S)-4-Amino-N-((1S,2R,3R,4S,5R)-5-amino-4-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-3-hydroxybutanamide is a complex organic compound with multiple functional groups, including amino, hydroxyl, and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-N-((1S,2R,3R,4S,5R)-5-amino-4-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-3-hydroxybutanamide typically involves multi-step organic synthesis. The process may include protection and deprotection of functional groups, selective amination, and glycosylation reactions. Specific reaction conditions such as temperature, pH, and solvents used can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and continuous flow processes. Purification methods such as crystallization, chromatography, and recrystallization would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amino groups would yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(S)-4-Amino-N-((1S,2R,3R,4S,5R)-5-amino-4-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-3-hydroxybutanamide analogs with different substituents.
Other glycosylated amino acids: with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C22H43N5O13 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(3S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-3-6(29)1-11(30)27-8-2-7(25)19(39-21-15(33)12(26)13(31)10(5-28)38-21)18(36)20(8)40-22-17(35)16(34)14(32)9(4-24)37-22/h6-10,12-22,28-29,31-36H,1-5,23-26H2,(H,27,30)/t6-,7+,8-,9+,10+,12-,13+,14+,15+,16-,17+,18+,19-,20+,21+,22+/m0/s1 |
InChI Key |
LORKQAUMJVQAJK-FJAZMJTKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)C[C@@H](CN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)CC(CN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
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